molecular formula C14H15ClFNO B1458852 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1423029-07-5

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B1458852
CAS No.: 1423029-07-5
M. Wt: 267.72 g/mol
InChI Key: WFMWPKGLNDXEOU-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride (CAS: 1423029-07-5) is a high-purity organic compound supplied as a powder for life science and chemical research. This chemical features a 2-phenethylamine scaffold, a motif of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules and its role as a key structural unit in ligands for various therapeutic targets . The molecular structure incorporates a fluorophenoxy group, which can influence the compound's electronic properties, binding affinity, and metabolic stability, making it a valuable building block for pharmaceutical development and biochemical screening. The 2-phenethylamine core is found in numerous compounds that target G-protein-coupled receptors (GPCRs), including adrenergic receptors . As such, this amine is a useful intermediate for researchers synthesizing and evaluating novel ligands for these pharmaceutically relevant targets. The compound is provided as the hydrochloride salt to enhance its stability and solubility. Proper storage at room temperature is recommended. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-[4-(4-fluorophenoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-3-7-14(8-4-12)17-13-5-1-11(2-6-13)9-10-16;/h1-8H,9-10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWPKGLNDXEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-07-5
Record name 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride
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Preparation Methods

Nucleophilic Aromatic Substitution to Form Fluorophenoxy Intermediate

A common approach to introduce the 4-fluorophenoxy group on a phenyl ring involves nucleophilic aromatic substitution (SNAr) of a suitable phenol derivative with a fluorinated aromatic compound. The reaction is typically facilitated by:

  • Use of a strong base such as sodium hydride (NaH) to deprotonate the phenol.
  • Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Elevated temperatures (often 80–120 °C) to promote substitution.

This step yields 4-(4-fluorophenoxy)phenyl intermediates that serve as precursors for further functionalization.

Introduction of the Ethanamine Side Chain

The ethanamine moiety can be introduced via:

  • Alkylation of the aromatic intermediate with a suitable haloalkylamine (e.g., 2-bromoethylamine derivatives).
  • Reduction of corresponding nitrile or nitro precursors to amines.
  • Reductive amination strategies starting from aldehyde or ketone intermediates.

In some cases, phthalimide-protected intermediates are used to mask the amine during synthetic steps, followed by hydrazinolysis to liberate the free amine.

Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), which improves the compound’s stability, crystallinity, and ease of handling.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Outcome
1 4-Fluorophenol + Phenyl derivative NaH, DMF, 100 °C, 6–12 hours 4-(4-Fluorophenoxy)phenyl intermediate
2 Intermediate + 2-bromoethylamine or protected amine Alkylation, reflux in DMF or MeCN 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine precursor
3 Protected amine intermediate Hydrazinolysis (if phthalimide used) Free amine
4 Free amine HCl in ethanol/ether, room temp 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride

Detailed Research Findings and Notes

  • The use of palladium-catalyzed Suzuki–Miyaura coupling has been reported for related fluorophenyl derivatives, enabling the formation of C–C bonds in complex aromatic systems. However, for this specific compound, nucleophilic aromatic substitution remains the primary method for introducing the fluorophenoxy group due to the presence of electron-withdrawing fluorine which activates the aromatic ring for SNAr.

  • Protection strategies such as phthalimide protection of amines are valuable in multi-step syntheses to prevent side reactions. Hydrazinolysis is an effective method to remove the phthalimide group, yielding the free amine in good yields.

  • Industrial scale synthesis may incorporate continuous flow reactors to optimize reaction times, yields, and purity. Purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt with high purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Nucleophilic Aromatic Substitution 4-Fluorophenol, NaH, DMF, elevated temp Direct introduction of fluorophenoxy group Requires strong base and careful temperature control
Alkylation with Haloalkylamine Haloethylamine, DMF, reflux Straightforward amine side chain installation Possible side reactions, need for protection
Phthalimide Protection/Hydrazinolysis Phthalimide, hydrazine hydrate Protects amine functionality, high yield Additional steps increase complexity
Hydrochloride Salt Formation HCl in ethanol or ether Improves stability and handling Requires careful solvent choice

Chemical Reactions Analysis

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., -F, -SO₂CH₃): Fluorine (target compound) and methylsulfonyl () groups enhance polarity and may improve interactions with polar receptor pockets. Fluorine’s smaller size allows tighter binding in sterically constrained environments compared to bulkier sulfonyl groups .

Positional Isomerism

The positional isomer 1-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride () demonstrates how ethylamine attachment position affects molecular geometry. Such differences can lead to varied receptor activation profiles or off-target effects .

Pharmacological Context

While direct activity data for the target compound is absent in the evidence, structurally related TAAR1 agonists (e.g., triazole-containing ethylamines in ) highlight the importance of the ethylamine backbone in receptor binding. Substituents on the aromatic ring modulate efficacy and selectivity .

Biological Activity

2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride, also known as 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine hydrochloride, is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.

  • Molecular Formula : C15H16ClFNO
  • Molecular Weight : 267.73 g/mol
  • Appearance : White to off-white crystalline powder
  • Solubility : Soluble in water, enhancing its utility in pharmaceutical formulations.

The compound features a fluorophenoxy group attached to a phenethylamine backbone, which is significant for its interaction with biological systems. The presence of the fluorine atom is believed to enhance binding affinity to specific molecular targets, potentially influencing its biological activity.

The mechanism of action of this compound involves interactions with various enzymes and receptors within biological systems. The fluorophenoxy group enhances its binding affinity, while the ethanamine moiety facilitates interaction with biological membranes. This compound may modulate several biochemical pathways, influencing cellular responses and signaling cascades.

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit varied antimicrobial properties:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
ACP1bAntibacterial16 μg/mL against H. influenzae
ACP1aAntibacterial64 μg/mL against N. meningitidis
2-[4-(4-Fluorophenoxy)phenyl]ethan-1-aminePotentially active against Gram-positive bacteriaTBD

The compound's potential as an antimicrobial agent is under investigation, particularly for its efficacy against bacterial pathogens.

Neuropharmacological Potential

Given its structural characteristics, this compound is being studied for its possible interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence pathways associated with neurological disorders, making it a candidate for further research in drug development targeting conditions such as depression or anxiety.

Comparative Studies

Comparative analyses with structurally related compounds provide insights into the unique biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)ethylamineLacks phenoxy groupLower binding affinity
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochlorideSimilar amine structureDifferent substitution pattern affects activity

These comparisons highlight the unique aspects of this compound that may contribute to its distinct pharmacological profile.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of similar compounds in various biological assays:

  • Antichlamydial Activity : Compounds structurally related to this compound showed selective activity against Chlamydia species, indicating potential for developing new therapeutic agents targeting this pathogen .
  • Toxicity Assessments : Evaluations of toxicity towards human cells indicated that certain derivatives did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for further development .
  • Pharmacokinetic Profiles : Investigations into metabolic stability using human liver microsomes revealed that compounds with similar structures undergo metabolism via cytochrome P450 enzymes, impacting their efficacy and safety .

Q & A

Basic: What are the recommended safety protocols for handling 2-[4-(4-fluorophenoxy)phenyl]ethan-1-amine hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing or handling powdered forms .
  • Ventilation: Perform reactions in glove boxes if toxic vapors (e.g., HCl) are generated during synthesis .
  • Waste Disposal: Segregate aqueous and organic waste. Neutralize acidic residues before disposal via certified hazardous waste contractors .

Basic: How should this compound be stored to ensure long-term stability?

Answer:

  • Temperature: Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Moisture Control: Use desiccants (e.g., silica gel) in storage containers due to hygroscopic properties .

Intermediate: What synthetic routes are reported for this compound?

Answer:

  • Step 1: Coupling 4-fluorophenol with 4-bromophenyl ethylamine via Ullmann or Buchwald-Hartwig reactions (Pd catalysis, 80–100°C) .
  • Step 2: Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Step 3: Hydrochloride salt formation using HCl gas in anhydrous diethyl ether .

Intermediate: What analytical techniques are critical for confirming the compound’s structural integrity?

Answer:

  • NMR: Use 1^1H/13^13C NMR to verify aromatic proton environments (δ 6.8–7.4 ppm) and amine/ether linkages .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm deviation from theoretical values .
  • HPLC: Assess purity (>98%) using C18 columns (ACN/water + 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Answer:

  • Assay Validation: Compare functional assays (e.g., cAMP accumulation for TAAR1 agonism) across cell lines (HEK293 vs. CHO) to rule out system-specific biases .
  • Control Experiments: Include reference agonists (e.g., serotonin for 5-HT2A receptor studies) to normalize potency metrics .
  • Statistical Analysis: Apply ANOVA with post-hoc tests to identify outliers in dose-response curves .

Advanced: What strategies optimize the synthesis yield of this compound in scaled-up reactions?

Answer:

  • Catalyst Screening: Test Pd(OAc)2_2/XPhos vs. CuI/1,10-phenanthroline for coupling efficiency .
  • Solvent Optimization: Replace DMF with toluene/water biphasic systems to reduce side reactions .
  • Workflow: Pilot microwave-assisted synthesis (100°C, 30 min) to reduce reaction time by 60% .

Advanced: How does the 4-fluorophenoxy moiety influence receptor binding selectivity?

Answer:

  • Molecular Docking: Model interactions with TAAR1/5-HT2A receptors to identify H-bonding with Ser107/Asn343 residues .
  • SAR Studies: Compare with analogs (e.g., 4-chloro or 4-methylphenoxy derivatives) to quantify fluorinated groups’ effects on EC50_{50} values .

Advanced: What methods are used to assess metabolic stability in preclinical studies?

Answer:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0/30/60 min .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) .

Advanced: How can researchers address poor solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-Solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without cytotoxicity .
  • pH Adjustment: Prepare stock solutions in 0.1 M HCl (pH 2) and dilute into assay buffers .

Advanced: What computational tools predict the compound’s ADME properties?

Answer:

  • Software: Use SwissADME or ADMETlab 2.0 to estimate logP (2.5–3.1), BBB permeability (CNS MPO score >4), and hERG inhibition risk .
  • Validation: Cross-reference predictions with experimental Caco-2 permeability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.